![molecular formula C11H12F3NO2 B14214007 Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- CAS No. 825628-63-5](/img/structure/B14214007.png)
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and Lewis acidic ionic liquids provides a more eco-friendly and efficient alternative. This method not only reduces reaction times but also enhances the yield and purity of the final product .
化学反应分析
Types of Reactions
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
科学研究应用
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances its reactivity and stability.
Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its unique chemical structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other benzamide derivatives .
Conclusion
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure, particularly the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for scientific research and industrial production.
属性
CAS 编号 |
825628-63-5 |
|---|---|
分子式 |
C11H12F3NO2 |
分子量 |
247.21 g/mol |
IUPAC 名称 |
N-[(2R)-1,1,1-trifluoro-4-hydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m1/s1 |
InChI 键 |
FOVYOZRCJNUKLQ-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
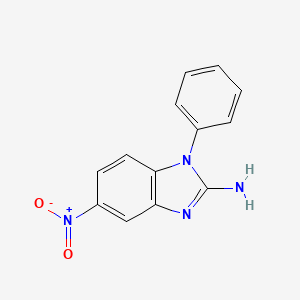
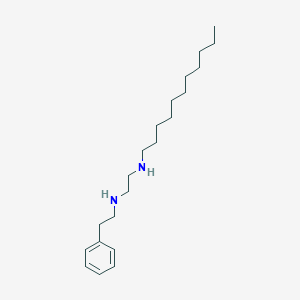
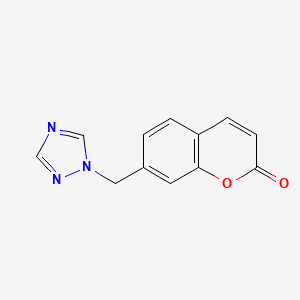
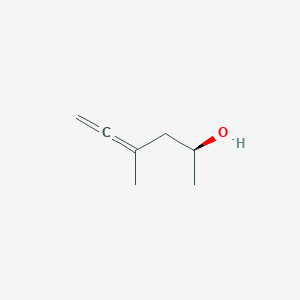
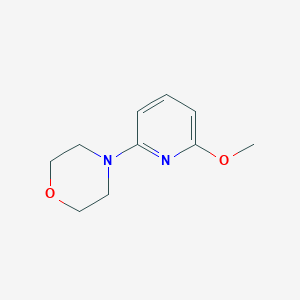

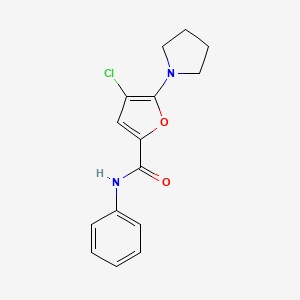
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
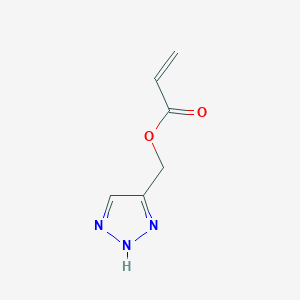
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
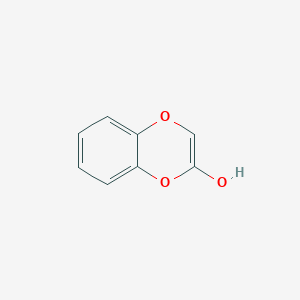
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

